![molecular formula C14H18N2O4 B14483689 N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide CAS No. 65653-28-3](/img/structure/B14483689.png)
N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide is a complex organic compound that features an oxirane (epoxide) ring, a phenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylmorpholine with epichlorohydrin to form the oxirane ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the epoxide. The resulting intermediate is then reacted with a suitable carboxamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modulation of receptor function. The phenyl and morpholine groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide can be compared with other similar compounds such as:
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Similar structure but with two oxirane rings.
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the oxirane ring, phenyl group, and morpholine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65653-28-3 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[4-(oxiran-2-ylmethoxy)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C14H18N2O4/c17-14(16-5-7-18-8-6-16)15-11-1-3-12(4-2-11)19-9-13-10-20-13/h1-4,13H,5-10H2,(H,15,17) |
InChI Key |
UCYVOPKVSOBYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
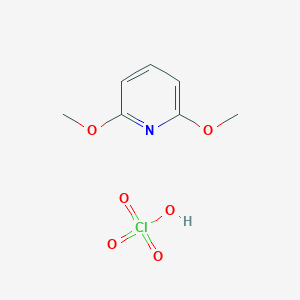
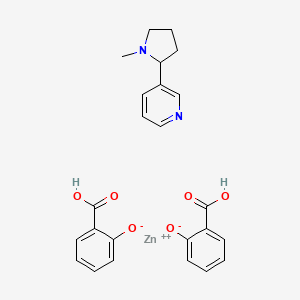
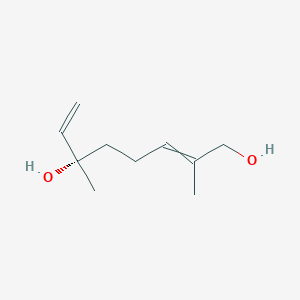
![1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14483635.png)
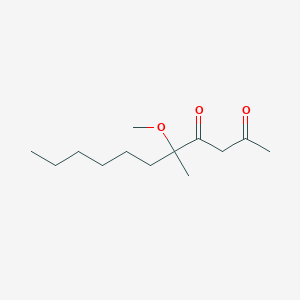
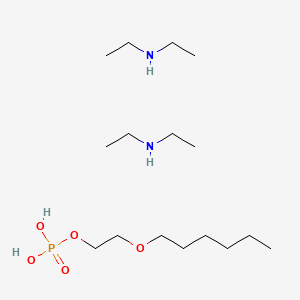
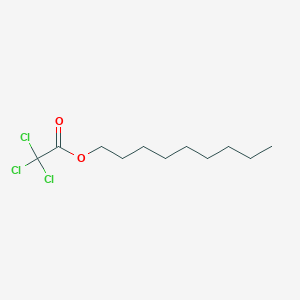
![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
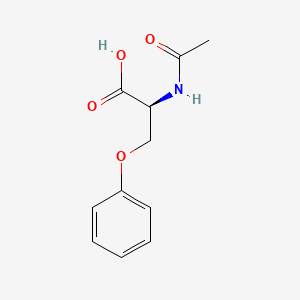
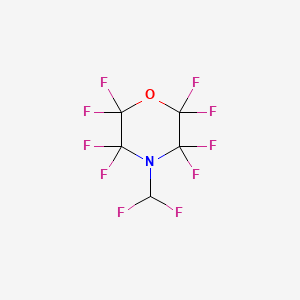
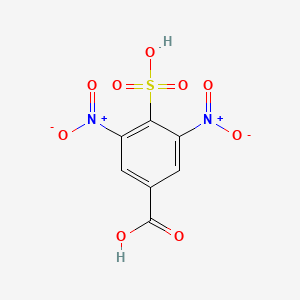
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
